molecular formula C4H13N3O3S B14010677 piperazine;sulfamic acid CAS No. 6941-89-5

piperazine;sulfamic acid

Cat. No.: B14010677
CAS No.: 6941-89-5
M. Wt: 183.23 g/mol
InChI Key: DRWIELMMRDEXTB-UHFFFAOYSA-N
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Description

Piperazine and sulfamic acid are two distinct compounds that, when combined, form a unique chemical entity. Piperazine is a heterocyclic organic compound with a six-membered ring containing two nitrogen atoms at opposite positions. Sulfamic acid, on the other hand, is a strong inorganic acid with the formula H₃NSO₃. The combination of these two compounds results in a compound that exhibits unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For the preparation of piperazine-sulfamic acid, a common method involves the functionalization of silica nanoparticles with piperazine and sulfamic acid. This process includes thermogravimetric analysis, scanning electron microscopy, infrared spectroscopy, elemental analyses, and ion-exchange pH analysis .

Industrial Production Methods: In industrial settings, the production of piperazine-sulfamic acid can be achieved through a simplified synthetic procedure that involves the use of protonated piperazine in a one-pot-one-step reaction. This method eliminates the need for introducing a protecting group and can be carried out at room or higher temperatures in common solvents with the aid of heterogeneous catalysis by metal ions supported on commercial polymeric resins .

Chemical Reactions Analysis

Types of Reactions: Piperazine-sulfamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in the synthesis of 1,1′-(arylmethylene) diureas and 1,3,5-triazinane-2,4-dithiones from aldehydes and urea derivatives .

Common Reagents and Conditions: Common reagents used in reactions involving piperazine-sulfamic acid include aldehydes, thiourea, and urea derivatives. The reactions are typically carried out under mild conditions with the aid of a catalyst, such as functionalized nanosilica .

Major Products: The major products formed from reactions involving piperazine-sulfamic acid include 1,1′-(arylmethylene) diureas and 1,3,5-triazinane-2,4-dithiones .

Mechanism of Action

The mechanism of action of piperazine-sulfamic acid involves its interaction with molecular targets and pathways. Piperazine acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms, which are then expelled from the body .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to piperazine-sulfamic acid include other piperazine derivatives, such as N-(propylsulfonyl) piperazine and various substituted piperazines . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity.

Uniqueness: Piperazine-sulfamic acid is unique due to its combination of piperazine and sulfamic acid, which imparts distinct catalytic properties and reactivity. Its ability to act as a recyclable catalyst in organic synthesis and its applications in pharmaceuticals and catalysis make it a valuable compound in scientific research and industry .

Properties

CAS No.

6941-89-5

Molecular Formula

C4H13N3O3S

Molecular Weight

183.23 g/mol

IUPAC Name

piperazine;sulfamic acid

InChI

InChI=1S/C4H10N2.H3NO3S/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H3,1,2,3,4)

InChI Key

DRWIELMMRDEXTB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.NS(=O)(=O)O

Origin of Product

United States

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